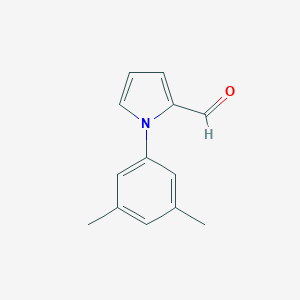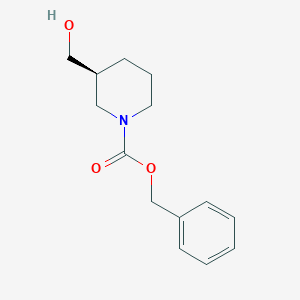
benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO3 . It has a molecular weight of 249.30 g/mol . The IUPAC name for this compound is benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C14H19NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-/m0/s1 . The canonical SMILES structure is C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CO .Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are both 249.13649347 g/mol . The topological polar surface area is 49.8 Ų . The compound has a heavy atom count of 18 .Scientific Research Applications
Influenza Virus Inhibition
Piperidine-based derivatives have been identified as novel and potent inhibitors of the influenza virus. The structure–activity relationship (SAR) studies of these compounds, including benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, suggest that certain structural modifications can significantly enhance their inhibitory activity. For instance, the ether linkage between the quinoline and piperidine rings is critical for the activity. These derivatives can interfere with the early to middle stages of influenza virus replication, offering a promising avenue for antiviral drug development .
Organic Synthesis and Medicinal Chemistry
The piperidine moiety is a common structural component in medicinal chemistry, and its derivatives are present in various classes of pharmaceuticals. Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate can serve as a building block for the synthesis of biologically active compounds. Its stereochemistry is particularly valuable for constructing chiral molecules, which are important for creating drugs with specific pharmacological effects .
Antipsychotic Medications
Piperidine derivatives are used in the formulation of antipsychotic medications. The piperidine ring structure is essential for the pharmacological activity of these drugs. As a chiral piperidine derivative, benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate could potentially be utilized in the synthesis or optimization of antipsychotic agents .
Bioavailability Enhancement
Compounds with the piperidine nucleus, such as benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, can act as bio-enhancers. They are known to improve the bioavailability of drugs across membranes, thereby enhancing the drugs’ effects. This application is particularly relevant in the development of pharmaceuticals where increased bioavailability can lead to more effective therapies .
Chiral Optimization in Drug Design
The chirality of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate makes it an important compound for chiral optimization in drug design. The piperidine ring is crucial for achieving the desired chirality in pharmacologically active molecules, which can have a significant impact on the efficacy and safety profile of the drugs .
Research Reagent
As a research reagent, benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is used in various experimental setups to study chemical reactions, biological pathways, and drug interactions. Its stability and reactivity make it suitable for use in high-throughput screening assays and other laboratory experiments .
properties
IUPAC Name |
benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWOOUZKMJBINO-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


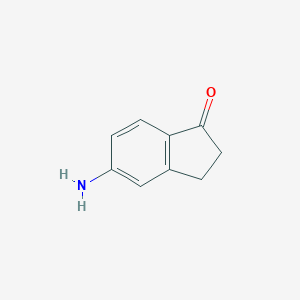
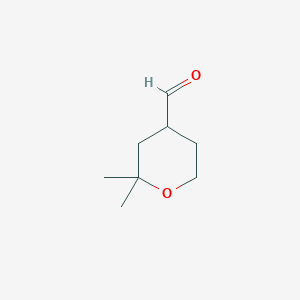
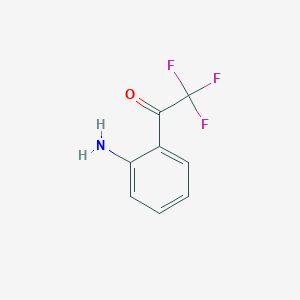

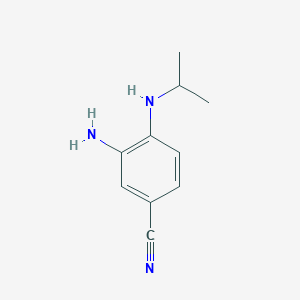
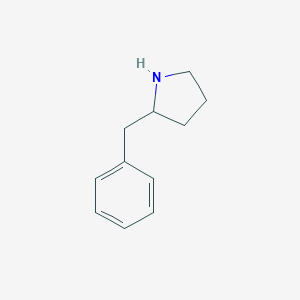
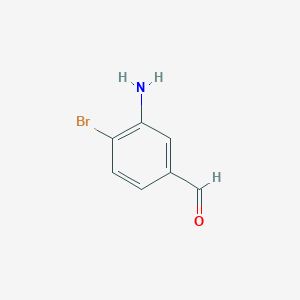

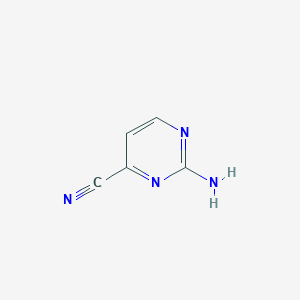
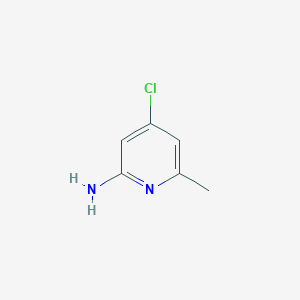

![4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B112542.png)
